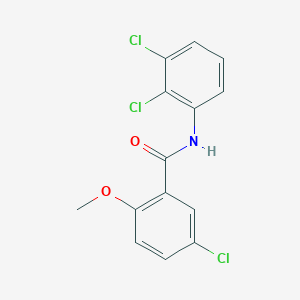![molecular formula C15H23N3O3S B5876074 N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876074.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, also known as DMTU, is a chemical compound that has been widely used in scientific research applications. DMTU is a thiourea derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in multiple fields.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea acts as a scavenger of RNS and ROS by donating a sulfur atom to these reactive species, thereby neutralizing them. This mechanism of action allows N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea to protect against oxidative stress-induced damage and inflammation in various cell types.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have various biochemical and physiological effects, including reducing oxidative stress-induced damage, decreasing inflammation, and improving endothelial function. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have neuroprotective effects, including protecting against ischemia-reperfusion injury and improving cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea in lab experiments is its ability to scavenge RNS and ROS, which can be useful in studying the role of these reactive species in various physiological processes. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to have low toxicity and is stable under normal laboratory conditions. However, one limitation of using N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is that it can have off-target effects due to its ability to scavenge other reactive species besides RNS and ROS.
Orientations Futures
There are several potential future directions for research involving N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea. One area of interest is the use of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea as a therapeutic agent for various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea and its potential off-target effects. Finally, the development of new derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea with improved specificity and efficacy could lead to new therapeutic options for various diseases.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with morpholine, followed by the addition of ammonium thiocyanate and subsequent purification steps. The resulting N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea is a white crystalline solid that is stable under normal laboratory conditions.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used extensively in scientific research due to its ability to scavenge reactive nitrogen species (RNS) and reactive oxygen species (ROS) in vitro and in vivo. N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been shown to protect against oxidative stress-induced damage in various cell types, including neurons, endothelial cells, and cardiomyocytes. Additionally, N-(2,4-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea has been used as a tool to study the role of RNS and ROS in various physiological processes, including inflammation, ischemia-reperfusion injury, and aging.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-morpholin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-19-12-3-4-13(14(11-12)20-2)17-15(22)16-5-6-18-7-9-21-10-8-18/h3-4,11H,5-10H2,1-2H3,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJJJHYJLFAUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5876009.png)








![N-[4-(acetylamino)phenyl]-2-chloro-3-phenylacrylamide](/img/structure/B5876070.png)
![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)

![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)